3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or chemical properties to materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 2-thienylsulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents. Examples might include:
- 3-(4-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-(2-Thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific combination of functional groups and spirocyclic structure. This combination may impart unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-thiophen-2-ylsulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-25-14-6-4-13(5-7-14)16-17(22)20-18(19-16)8-10-21(11-9-18)27(23,24)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROANYBHZMOHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CS4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.